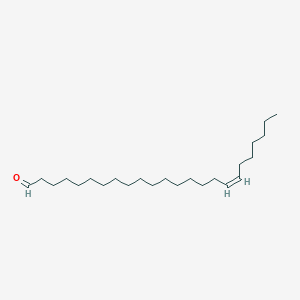
Ribosylthymidine diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TDP is a pyrimidine ribonucleoside 5'-diphosphate in which the pyrimidine element is 5-methyluracil. It derives from a ribothymidine. It is a conjugate acid of a TDP(3-).
Scientific Research Applications
Metabolic Significance in Cellular Physiology
Ribosylthymidine diphosphate (rTDP) plays a critical role in cellular metabolism as an intermediate. It is involved in the biosynthesis of nucleotides, amino acids, cofactors, and certain antibiotics. rTDP participates in multiple metabolic pathways through substitution reactions that form glycosidic bonds, highlighting its versatility as an intermediate in cellular physiology (Hove-Jensen, Andersen, Kilstrup, Martinussen, Switzer, & Willemoës, 2016).
Enzymatic Synthesis and Biocatalysis
rTDP is used in enzymatic systems for the synthesis of nucleoside diphosphates. Research has explored methods for synthesizing pyrimidine nucleoside diphosphates using rTDP, leveraging multistep enzymatic systems. This approach is significant for the synthesis of uridine- and thymidine diphosphates, offering a more efficient and cost-effective production method (Valino, Iribarren, & Lewkowicz, 2015).
Role in DNA Repair and Cellular Regulation
The ADP-ribosylation process, where rTDP might be involved, plays an essential role in DNA repair, transcription, and apoptosis. This process is crucial in understanding the regulation of biological processes and the potential development of therapeutic strategies targeting diseases like cancer (Munnur & Ahel, 2017).
Glycosyltransferases and Carbohydrate Biosynthesis
rTDP-activated sugar nucleotides are used by glycosyltransferases for producing various carbohydrate structures. This process is essential for studying carbohydrate biosynthesis and discovering new glycosyltransferases, which has implications in fundamental research in glycoscience (Wei, Yuan, Wen, & Wen, 2023).
Photolytic Release and Enzymatic Studies
rTDP derivatives are used in biochemical studies to understand enzymatic reactions, such as those occurring in ribonucleotide reductase. This application is vital for studying long-range radical transfer and other biochemical processes in cells (Schönleber, Bendig, Hagen, & Giese, 2002).
Prodrug Development and Antiviral Applications
rTDP analogues have been studied as potential prodrugs, particularly in the context of antiviral therapies. This research provides insights into developing new therapeutic agents that can be more effective against viral infections (Schulz, Balzarini, & Meier, 2014).
properties
Molecular Formula |
C10H16N2O12P2 |
|---|---|
Molecular Weight |
418.19 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N2O12P2/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(23-9)3-22-26(20,21)24-25(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
CYDYNVMCEGXBEM-JXOAFFINSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide](/img/structure/B1260778.png)
![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine;2,3-dihydroxybutanedioic acid](/img/structure/B1260779.png)
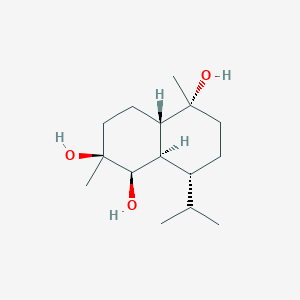
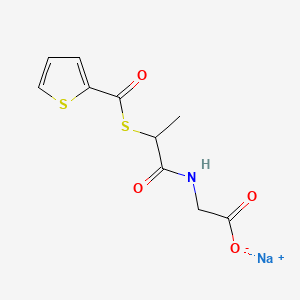
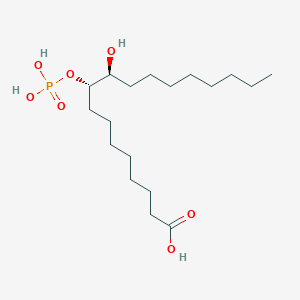
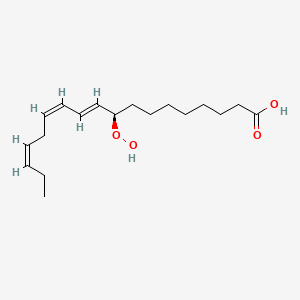
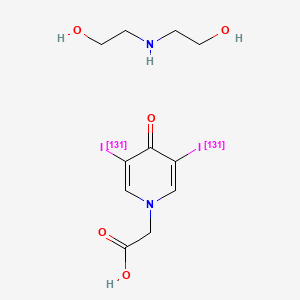
![Sodium 6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-YL)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260791.png)

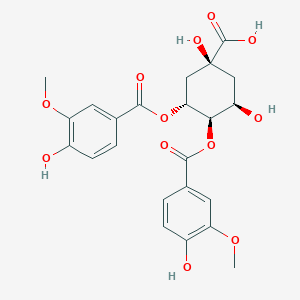
![(3E,7aS,12aR)-6-hydroxy-3-(1H-imidazol-4-ylmethylidene)-12-methoxy-7a-(2-methylbut-3-en-2-yl)-7a,12-dihydro-1H,5H-imidazo[1',2':1,2]pyrido[2,3-b]indole-2,5(3H)-dione](/img/structure/B1260797.png)
